![molecular formula C22H18N2O2 B12807172 Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]- CAS No. 84634-57-1](/img/structure/B12807172.png)
Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-
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Overview
Description
The compound “Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-” is a benzodiazepine derivative featuring a phenol group at the 2-position and a 2-methoxyphenyl substituent at the 4-position of the diazepine ring. Benzodiazepines are heterocyclic compounds with a fused benzene and diazepine ring system, often explored for their pharmacological properties, including anxiolytic and anticonvulsant activities. This specific derivative’s structural uniqueness lies in its electron-rich aromatic substituents, which may influence its electronic properties, solubility, and binding affinity to biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “NIOSH/SL7842200” involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The exact synthetic route may vary depending on the desired application, but it typically involves the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to optimize the yield and purity of the compound.
Purification: After the initial synthesis, the compound undergoes purification processes, such as crystallization, distillation, or chromatography, to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “NIOSH/SL7842200” is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
“NIOSH/SL7842200” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “NIOSH/SL7842200” typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon or platinum may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Reduced forms with altered chemical properties.
Substitution: Substituted compounds with new functional groups.
Scientific Research Applications
Pharmacological Applications
Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl] exhibits various pharmacological activities that make it a candidate for further research in medicinal chemistry.
CNS Activity
Research indicates that benzodiazepine derivatives can influence the central nervous system (CNS). Studies have shown that certain derivatives do not exhibit sedative effects at therapeutic doses but may possess anxiolytic or anti-inflammatory properties. A study highlighted the lack of sedative effects at doses of 100 mg/kg and 200 mg/kg in animal models .
Anti-inflammatory and Antitumor Activities
Benzodiazepine derivatives have been reported to possess anti-inflammatory and antitumor activities. Specific studies have demonstrated that these compounds can inhibit tumor growth and reduce inflammation markers in vitro and in vivo .
Neuroprotective Effects
Recent developments have focused on the neuroprotective effects of benzodiazepine derivatives against neurodegenerative diseases. Compounds derived from benzodiazepines have shown promise in inhibiting enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), which are implicated in neurodegenerative disorders .
Case Studies
Mechanism of Action
The mechanism of action of “NIOSH/SL7842200” involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.
Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.
Modulate Signaling Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Analogues in the Provided Evidence
The product catalog from Hangzhou Keying Biotechnology Co., Ltd. () lists a structurally related benzodiazepine derivative:
- Ethanaminium, N,N-diethyl-N-methyl-2-[[4-[4-(phenylthio)phenyl]-3H-1,5-benzodiazepin-2-yl]thio]-, iodide (1:1)
This compound shares the 1,5-benzodiazepine core but differs in substituents. Key comparisons include:
Methodological Context from SHELX Software
For example:
- SHELXL () is used for refining crystal structures, which could elucidate bond lengths, angles, and conformational stability in benzodiazepine derivatives.
- SHELXT () automates space-group determination, critical for analyzing substituent effects on molecular packing.
These tools are essential for comparing structural parameters (e.g., planarity of the diazepine ring, torsion angles) across analogs, though such data are absent in the provided evidence .
Functional Implications
- This could influence binding to receptors like GABAₐ, where electron-rich systems often exhibit higher affinity.
- Solubility: The phenolic -OH group may improve aqueous solubility relative to the sulfur-based substituents in the analog from , which features hydrophobic thioether and alkylammonium groups .
Biological Activity
Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]- is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities, including anxiolytic, anticonvulsant, and antidepressant effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Overview of Benzodiazepines
Benzodiazepines are a class of psychoactive drugs that act on the central nervous system. They are commonly prescribed for anxiety, insomnia, seizures, and muscle spasms. The pharmacological effects of benzodiazepines are primarily mediated through their interaction with the gamma-aminobutyric acid (GABA) receptor complex, enhancing the inhibitory effects of GABA neurotransmission.
Chemical Structure
The chemical structure of Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]- can be represented as follows:
This structure includes a benzodiazepine core with a phenolic substituent and a methoxy group, which may influence its biological activity.
1. Anxiolytic Activity
Studies have shown that certain benzodiazepine derivatives exhibit significant anxiolytic properties. For instance, the compound has been evaluated for its ability to reduce anxiety-like behaviors in animal models. In a study involving pentylenetetrazole-induced seizures, derivatives similar to Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]- demonstrated notable anxiolytic effects by modulating GABAergic activity .
2. Anticonvulsant Activity
The anticonvulsant properties of benzodiazepines are well-documented. Research indicates that compounds with similar structures can effectively inhibit seizures in various animal models. The mechanism involves potentiation of GABA receptor activity, leading to increased neuronal inhibition . In particular, derivatives that include specific substituents at key positions on the benzodiazepine ring have shown enhanced anticonvulsant efficacy .
3. Antidepressant Effects
Recent studies have explored the antidepressant potential of benzodiazepine derivatives. For example, compounds structurally related to Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]- have been evaluated in models of depression, showing promise in improving depressive symptoms by enhancing serotonergic and noradrenergic neurotransmission .
Structure-Activity Relationship (SAR)
The biological activity of benzodiazepines is heavily influenced by their chemical structure. The following table summarizes key structural features and their associated biological activities:
Case Study 1: Anxiolytic Activity Assessment
In a controlled study involving rodents subjected to stress tests, Phenol derivatives exhibited significant reductions in anxiety-like behavior compared to control groups. The study utilized elevated plus maze and open field tests to quantify anxiety levels.
Case Study 2: Anticonvulsant Efficacy
A series of experiments were conducted using pentylenetetrazole-induced seizure models to evaluate the anticonvulsant effects of various benzodiazepine derivatives. Results indicated that those with specific substitutions on the benzodiazepine core showed improved seizure threshold compared to standard treatments like diazepam .
Q & A
Basic Questions
Q. What synthetic methodologies are established for synthesizing this benzodiazepine derivative?
- Answer : The compound is typically synthesized via condensation reactions. For example, a benzodiazepine core (e.g., 4-phenyl-1H-[1,5]benzodiazepin-2(3H)-one) is condensed with a substituted aldehyde (e.g., 3-formylchromone) in the presence of a base like sodium acetate, yielding the target compound . Key steps include:
- Reaction optimization : Adjusting molar ratios (equimolar amounts recommended) and reaction time.
- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate) to isolate the product.
- Characterization : Confirmation via ¹H NMR, ¹³C NMR, and HRMS .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
-
Data collection : Using a Bruker SMART 1K CCD area-detector diffractometer with graphite-monochromated radiation (e.g., Mo-Kα, λ = 0.71073 Å) .
-
Structure solution : Employ SHELXS or SHELXD for phase determination .
-
Refinement : Use SHELXL to refine atomic coordinates, displacement parameters, and occupancy factors .
-
Validation : Check for crystallographic R-factors (e.g., R₁ < 0.05) and residual electron density.
Crystal Data (Example) Formula Space group Unit cell Volume Z
Q. What analytical techniques confirm purity and structural integrity?
- Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Spectroscopy : ¹H/¹³C NMR to verify proton environments and substituent positions (e.g., methoxy group at δ ~3.8 ppm) .
- Mass spectrometry : HRMS (ESI-TOF) for exact mass confirmation (e.g., m/z 312.36 for [M+H]⁺) .
Advanced Questions
Q. How can discrepancies in crystallographic data be resolved during refinement?
- Answer :
- Parameter constraints : Apply restraints to bond lengths/angles using SHELXL’s DEFS and SIMU instructions to stabilize disordered regions .
- Twinned data : Use TWIN and BASF commands in SHELXL for handling non-merohedral twinning .
- Validation tools : Cross-check with Mercury CSD’s packing similarity analysis to identify atypical intermolecular interactions .
Q. How do computational tools like Mercury CSD enhance crystal structure analysis?
- Answer : Mercury CSD 2.0 enables:
- Packing pattern visualization : Identify π-π stacking (e.g., between benzodiazepine rings) and hydrogen bonds (e.g., O–H···N interactions) .
- Void analysis : Calculate solvent-accessible voids (>5% volume suggests potential solvate formation).
- ConQuest integration : Search structural databases for analogous motifs (e.g., methoxyphenyl-benzodiazepine derivatives) .
Q. What strategies study the reactivity of the benzodiazepine core?
- Answer :
- Functionalization : Perform electrophilic substitution at the diazepine ring’s C-2 position using halogenation (e.g., Cl₂/FeCl₃) .
- Derivatization : Attach pharmacophores (e.g., sulfonamide groups) via nucleophilic substitution to explore structure-activity relationships (SAR) .
- Kinetic studies : Monitor reaction progress using in situ FTIR or LC-MS to optimize conditions (e.g., solvent polarity, temperature) .
Q. How are structure-activity relationships (SAR) investigated for this compound?
- Answer :
- Library synthesis : Generate analogs with varying substituents (e.g., halogens, methoxy groups) .
- Biological assays : Test inhibitory activity against target enzymes (e.g., GABA receptors) using radioligand binding assays .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and affinity .
Q. What safety protocols are critical for handling this compound?
- Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to acute toxicity (H302) and skin irritation (H315) .
- Ventilation : Use fume hoods to avoid inhalation (H335).
- First aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested .
Properties
CAS No. |
84634-57-1 |
---|---|
Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol |
InChI |
InChI=1S/C22H18N2O2/c1-26-22-13-7-3-9-16(22)20-14-19(15-8-2-6-12-21(15)25)23-17-10-4-5-11-18(17)24-20/h2-13,25H,14H2,1H3 |
InChI Key |
LECPLPRIFMXKDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3N=C(C2)C4=CC=CC=C4O |
Origin of Product |
United States |
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